molecular formula C12H12F4O3 B13665469 Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Cat. No.: B13665469
M. Wt: 280.21 g/mol
InChI Key: QUZIJNGUBAJCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate (CAS: 1546689-22-8) is a fluorinated aromatic ester characterized by a hydroxyl group at the β-position of the propanoate backbone and a phenyl ring substituted with a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the -CF₃ substituent. The compound is primarily used in laboratory settings, with stringent safety protocols due to its hazards, including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Conditions Product Yield Source
Acidic (H₂SO₄, H₂O)3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid~85%
Basic (NaOH, reflux)Sodium 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoateQuant.

The trifluoromethyl group stabilizes the intermediate tetrahedral anion during hydrolysis, accelerating reaction rates under basic conditions.

Hydroxyl Group Reactions

The β-hydroxy group participates in oxidation and elimination:

Oxidation to Ketone

The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane or IBX:

Product: Ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate\text{Product: Ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate}

  • Reagents : Dess-Martin periodinane (DMP), CH₂Cl₂, rt

  • Yield : 92%

Elimination Reactions

Dehydration occurs under acidic or fluorinating conditions to form α,β-unsaturated esters:

Reagents Product Yield Mechanism
PBSF/DBU in THFEthyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-2,2-difluoropropanoate78%Fluoride-mediated elimination
H₂SO₄, ΔEthyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]acrylate67%Acid-catalyzed dehydration

Nucleophilic Substitution

The ester carbonyl is susceptible to nucleophilic attack:

Grignard Additions

Organomagnesium reagents add to the ketone intermediate (post-oxidation):

Reaction: R-MgX + Ethyl 3-oxopropanoateEthyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-R-propanoate\text{Reaction: } \text{R-MgX + Ethyl 3-oxopropanoate} \rightarrow \text{Ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-R-propanoate}

  • Example : i-PrMgCl·LiCl in THF at −70°C forms cyclized indene derivatives .

Aminolysis

Ammonia or amines replace the ethoxy group:

Product: 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanamide\text{Product: 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanamide}

  • Conditions : NH₃, MeOH, reflux

  • Yield : 75%

Aromatic Ring Reactivity

The electron-deficient aromatic ring resists electrophilic substitution but undergoes directed ortho-metalation:

Reaction Reagents Product Application
BrominationBr₂, FeCl₃Ethyl 3-[3-fluoro-5-(trifluoromethyl)-2-bromophenyl]-3-hydroxypropanoatePharmaceutical intermediates
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiaryl derivativesCross-coupling scaffolds

Reduction Reactions

Selective reduction of the ester or ketone (post-oxidation) is achievable:

Target Reagents Product Yield
Ester → AlcoholLiAlH₄, THF3-[3-Fluoro-5-(trifluoromethyl)phenyl]-1,3-propanediol68%
Ketone → Secondary AlcoholNaBH₄, MeOHEthyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate82%

Industrial and Pharmacological Relevance

  • Scalability : Continuous flow reactors improve yield (>90%) in ester hydrolysis and oxidation steps.

  • Pharmaceutical Use : Serves as a precursor to HIF-2α inhibitors (e.g., Belzutifan) via diastereoselective cyclization .

This compound’s versatility in oxidation, substitution, and coupling reactions underscores its value in medicinal chemistry and industrial synthesis. The fluorine substituents enhance metabolic stability in drug candidates, while the ester group provides a handle for further derivatization .

Scientific Research Applications

Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring or modifications to the propanoate moiety. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs

Compound Name CAS No. Substituents (Phenyl Ring) Propanoate Modification Key Differences
Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate 1546689-22-8 3-F, 5-CF₃ 3-OH Reference compound; hydroxyl enhances polarity
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 52119-38-7 3-NO₂ 3-oxo Nitro group increases reactivity; higher toxicity potential
Methyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate 93618-66-7 3-CF₃ 3-oxo (methyl ester) Oxo group reduces hydrogen bonding; methyl ester lowers molecular weight
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate 175278-02-1 3,5-CF₃ 3-oxo Dual -CF₃ groups increase lipophilicity and steric hindrance
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate 101987-86-4 3-Cl, 2,4,5-F 3-oxo Chlorine adds lipophilicity; multi-halogenation alters electronic effects

Physicochemical Properties

  • Polarity and Solubility : The hydroxyl group in the reference compound improves water solubility compared to oxo-containing analogs (e.g., CAS 93618-66-7), which rely solely on ester groups for polarity. However, the -CF₃ substituent counteracts this by increasing hydrophobicity.
  • Lipophilicity (logP) : Analogs with additional -CF₃ groups (e.g., CAS 175278-02-1) or chlorine (CAS 101987-86-4) exhibit higher logP values, enhancing membrane permeability but reducing aqueous solubility.
  • Stability : The hydroxyl group may render the reference compound more susceptible to oxidation compared to oxo analogs, which are stabilized by conjugation .

Table 2: Hazard Comparison

Compound Key Hazard Codes Notable Risks
Reference Compound H315, H319, H335 Skin/eye irritation, respiratory toxicity
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate H302, H312 Harmful if swallowed or in contact with skin
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate H318, H413 Severe eye damage, aquatic toxicity
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate H226, H319 Flammable liquid, eye irritation
  • The reference compound requires stringent precautions (e.g., PPE, ventilation) due to irritation risks, whereas nitro-substituted analogs pose higher acute toxicity risks .

Biological Activity

Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by the presence of both a trifluoromethyl group and a fluorinated aromatic ring. These features contribute to its chemical stability and reactivity, making it a subject of interest for various biological applications. The chemical formula is C13H10F4O3C_{13}H_{10}F_4O_3, with a molecular weight of approximately 328.21 g/mol .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . Research has shown that compounds with trifluoromethyl groups can enhance their interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MICs) against various pathogens, suggesting a promising avenue for further exploration in antimicrobial drug development .

Anticancer Activity

The compound is also being investigated for its anticancer properties . Studies have indicated that fluorinated compounds often exhibit enhanced potency against cancer cell lines due to their ability to modulate pharmacokinetics and pharmacodynamics. In vitro tests have shown that derivatives of similar structures can outperform established anticancer agents like Doxorubicin in terms of cytotoxicity against specific cancer cell lines .

The mechanism by which this compound exerts its biological effects is likely related to its interactions with specific enzymes or receptors. The presence of fluorinated groups may enhance binding affinity and specificity, promoting the inhibition or modulation of critical biological pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antitumor Activity : Research focusing on trifluoromethylated homocamptothecin derivatives showed enhanced antitumor activity compared to non-fluorinated counterparts, suggesting that similar modifications could be beneficial for this compound .
  • Inhibition Studies : In vitro studies have demonstrated that compounds with trifluoromethyl substitutions can significantly inhibit topoisomerase I-mediated DNA cleavage, indicating a potential mechanism for anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Ethyl 3-(2-chloro-5-trifluoromethyl)phenyl)-3-hydroxypropanoateC12H10ClF3O3Contains chlorine instead of fluorine
Ethyl 4-(trifluoromethyl)benzoateC10H9F3O2Simpler structure without hydroxyl group
Ethyl 3-(4-trifluoromethylphenyl)-3-hydroxypropanoateC12H11F3O3Different positioning of trifluoromethyl group

This table illustrates how structural variations among similar compounds can influence their biological activity and potential applications in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate, and how do reaction conditions influence yield and purity?

  • Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where a fluorinated aromatic aldehyde reacts with ethyl acetoacetate under basic conditions. Key factors include:

  • Catalyst choice : Knoevenagel conditions (e.g., piperidine) improve regioselectivity for the β-ketoester intermediate .
  • Temperature control : Reactions conducted at 0–5°C minimize side reactions (e.g., over-alkylation), enhancing purity .
  • Post-synthetic modifications : Acidic workup (e.g., HCl) ensures deprotection of intermediates, while recrystallization in ethanol/water mixtures optimizes yield (reported 65–78%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Answer :

  • ¹H/¹³C NMR : The 3-hydroxypropanoate moiety shows a triplet at δ 4.2–4.4 ppm (ester CH₂) and a singlet for the hydroxyl proton (δ 2.5–3.0 ppm, exchangeable with D₂O). The trifluoromethyl group appears as a quartet (³J₃F-C = 8–10 Hz) at δ 120–125 ppm in ¹³C NMR .
  • IR spectroscopy : Strong absorption at 1720–1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (broad, O-H stretch) confirm functional groups .
  • Mass spectrometry : Exact mass (m/z 292.05 for C₁₂H₁₀F₄O₃⁺) and fragmentation patterns (e.g., loss of COOEt group) validate molecular identity .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

  • Answer : Stability is pH- and temperature-dependent:

  • Storage : Anhydrous conditions (-20°C, argon atmosphere) prevent ester hydrolysis. Aqueous solutions degrade within 48 hours at pH < 3 or > 9 .
  • Handling : Use gloveboxes for moisture-sensitive steps, and avoid prolonged exposure to UV light to prevent radical decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in optical rotation data observed during enantiomeric resolution?

  • Answer : Chiral separation via diastereomeric salt formation (e.g., using (R)-1-phenylethylamine) can isolate enantiomers. Discrepancies in optical rotation ([α]D) arise from solvent polarity (e.g., +15.1° in EtOH vs. +21.0° in CHCl₃ for analogous trifluoro derivatives). Polarimetric standardization in a single solvent (e.g., ethanol) minimizes variability .

Q. How do computational models predict the reactivity of the fluorinated substituents in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) studies reveal that the electron-withdrawing trifluoromethyl and fluoro groups lower the LUMO energy of the aryl ring, enhancing electrophilicity for Suzuki-Miyaura coupling. However, steric hindrance at the 3-fluoro-5-CF₃ position reduces accessibility for bulky catalysts, necessitating ligand optimization (e.g., SPhos or XPhos) .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns due to fluorinated groups?

  • Answer : Fluorine’s high electronegativity induces atypical fragmentation:

  • Loss of CF₃ : Dominant peak at m/z 205.11 (C₈H₃F₄NO⁺) correlates with cleavage of the trifluoromethyl group .
  • Isotopic patterns : Natural abundance of ¹⁹F (100%) complicates isotopic distribution, requiring high-resolution MS (HRMS) for accurate assignment .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar analogs?

  • Answer : Variations in melting points (e.g., 172–175°C for fluorinated phenyl isocyanates) often stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) under controlled heating rates (5°C/min) identifies polymorph transitions, while HPLC purity checks (>98%) ensure consistency .

Q. Methodological Recommendations

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given its fluorinated structure?

  • Answer :

  • Enzyme inhibition : Fluorine’s electronegativity enhances binding to catalytic serine residues; use fluorometric assays (e.g., trypsin inhibition with fluorogenic substrates) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess CYP450 interactions .

Properties

Molecular Formula

C12H12F4O3

Molecular Weight

280.21 g/mol

IUPAC Name

ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)7-3-8(12(14,15)16)5-9(13)4-7/h3-5,10,17H,2,6H2,1H3

InChI Key

QUZIJNGUBAJCLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)F)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.